Benzofuran-6-carbonyl chloride

Description

BenchChem offers high-quality Benzofuran-6-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran-6-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

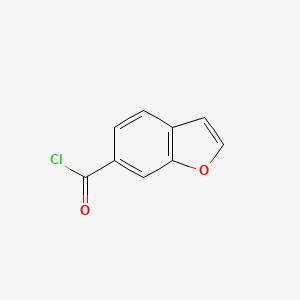

Structure

3D Structure

Properties

CAS No. |

1156547-55-5 |

|---|---|

Molecular Formula |

C9H5ClO2 |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

1-benzofuran-6-carbonyl chloride |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H |

InChI Key |

WKKRNEZSTQGXHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of Benzofuran-6-carbonyl chloride

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Benzofuran-6-carbonyl chloride

Executive Summary

Benzofuran-6-carbonyl chloride (CAS 1156547-55-5) is a critical heterocyclic building block in modern medicinal chemistry. It serves as the electrophilic "warhead" for introducing the benzofuran-6-oyl moiety, a pharmacophore essential to the structure of Lifitegrast (Xiidra®), a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat dry eye disease.

This guide analyzes the physicochemical properties, reactivity profile, and handling protocols for Benzofuran-6-carbonyl chloride. Unlike stable carboxylic acids, this acid chloride intermediate requires rigorous moisture exclusion and specific stoichiometric control to prevent hydrolysis and dimerization.[1] This document provides a self-validating framework for its use in high-fidelity organic synthesis.

Molecular Identity & Structural Analysis

The compound consists of a fused benzene and furan ring system (benzofuran) with a highly reactive acyl chloride functionality at the C6 position.[1] The electron-rich nature of the benzofuran ring, combined with the electron-withdrawing carbonyl group, creates a unique electronic push-pull system that influences its reactivity toward nucleophiles.

| Parameter | Specification |

| IUPAC Name | 1-Benzofuran-6-carbonyl chloride |

| CAS Number | 1156547-55-5 |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| SMILES | ClC(=O)c1ccc2occc2c1 |

| InChI Key | WKKRNEZSTQGXHO-UHFFFAOYSA-N |

Physicochemical Specifications

The following data consolidates experimental observations and predicted values based on structural analogs (e.g., the 5-carbonyl isomer).

| Property | Value / Description | Notes |

| Physical State | Solid (Low-melting) | Typically appears as an off-white to pale yellow crystalline solid. |

| Melting Point | 60–70 °C (Predicted) | Note: Analogous 5-isomer melts at 67–68 °C. Pure samples may melt sharply; hydrolyzed samples show broad ranges. |

| Boiling Point | >250 °C (Decomposes) | Distillation is not recommended due to thermal instability; typically used without distillation.[1] |

| Solubility | DCM, THF, EtOAc, Toluene | Soluble in aprotic organic solvents. Reacts violently with water and alcohols. |

| Density | ~1.3 g/cm³ (Predicted) | Denser than water.[1] |

| LogP | ~2.5 | Lipophilic, facilitating transport in organic phases during biphasic reactions.[1] |

Synthetic Utility & Reactivity Profile

Benzofuran-6-carbonyl chloride is the activated form of benzofuran-6-carboxylic acid. Its primary utility lies in Nucleophilic Acyl Substitution .[1] The chloride is a superior leaving group compared to the hydroxyl of the parent acid, lowering the activation energy for amide and ester bond formation.[1]

Core Reactivity Pathways

The following diagram illustrates the divergent pathways available to this intermediate. The Amidation pathway is the primary route for Lifitegrast synthesis.[1]

Figure 1: Divergent reactivity pathways. The hydrolysis pathway (Red) represents the primary stability risk.

Synthesis of the Chloride (In Situ vs. Isolation)

While commercially available, process chemists often generate the chloride in situ from Benzofuran-6-carboxylic acid to minimize handling of the moisture-sensitive solid.

-

Reagents: Thionyl Chloride (

) or Oxalyl Chloride (( -

Catalyst: DMF (Catalytic amounts form the Vilsmeier-Haack intermediate, accelerating the reaction).

-

Byproducts:

and

Experimental Protocols: Handling & Storage

Trustworthiness Directive: The following protocols are designed to mitigate the risk of hydrolysis, which is the #1 cause of yield loss in reactions involving this compound.

Storage Protocol

-

Atmosphere: Must be stored under Argon or Nitrogen .[1]

-

Temperature: Refrigerate at 2–8 °C . Long-term storage at -20 °C is preferred to retard disproportionation.

-

Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers due to corrosion risk from residual HCl.[1]

Quality Control (QC) Check

Before using a stored batch, perform this rapid QC check:

-

Visual Inspection: The solid should be off-white. A significant yellow/orange shift indicates decomposition.[1]

-

Solubility Test: Dissolve a small amount in dry DCM. The solution should be clear. Turbidity suggests the formation of the carboxylic acid (insoluble in DCM without base).[1]

Reaction Setup (Amidation Example)

-

Solvent Prep: Use anhydrous DCM or THF.[1] Water content must be <0.05%.[1]

-

Base Scavenger: Always employ a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine) to neutralize the HCl generated.[1]

-

Addition Order: Add the acid chloride solution dropwise to the amine/base mixture at 0 °C to control the exotherm.

Application in Drug Discovery: The Lifitegrast Connection

Benzofuran-6-carbonyl chloride is the structural progenitor of the "head" group of Lifitegrast. The synthesis involves coupling this chloride with a tetrahydroisoquinoline scaffold.[1][2]

Figure 2: Synthetic workflow for the introduction of the benzofuran moiety into the Lifitegrast scaffold.

Mechanistic Insight: The C6-position of the benzofuran ring is strategically chosen to optimize binding affinity within the LFA-1 hydrophobic pocket. The rigidity of the benzofuran system, locked by the amide bond formed from this chloride, is crucial for the drug's bioactivity [1].[1]

Safety & Hazard Profile (MSDS Highlights)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield if working with >5g quantities. Work exclusively in a fume hood.

References

-

Process for the preparation of Lifitegrast intermediates. Technical Disclosure Commons. (2021).[1][2][3] Detailed synthetic routes involving benzofuran-6-carbonyl derivatives.[2][4][5]

-

Benzofuran-6-carbonyl chloride - Substance Record. NCATS Inxight Drugs. Chemical identity and CAS verification.[1][6]

-

Synthesis of Benzofuran-6-carboxylic Acid. ResearchGate. Primary literature on the precursor acid and its conversion.[1]

-

Safety Data Sheet (Analog: 5-carbonyl chloride). Fisher Scientific. Used for hazard extrapolation of the class.[1]

Sources

- 1. youtube.com [youtube.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 271-89-6: Benzofuran | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Benzofuran-6-carbonyl chloride: Structure, Reactivity, and Applications

Introduction: The Significance of the Benzofuran Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, with nitrogen- and oxygen-containing ring systems forming the core of a vast number of pharmaceuticals.[1] Among these, the benzofuran moiety, a bicyclic structure composed of a fused benzene and furan ring, represents a "privileged structure" due to its prevalence in both natural products and synthetic drugs displaying a wide array of biological activities.[2][3] Naturally occurring benzofurans have demonstrated everything from anti-inflammatory to anticancer properties.[1][4] This inherent bioactivity has made benzofuran derivatives a focal point for drug discovery and development, with synthetic analogues like the antiarrhythmic drug Amiodarone showcasing their therapeutic potential.[4][5]

This guide focuses on a particularly valuable synthetic intermediate: Benzofuran-6-carbonyl chloride . This molecule serves as a powerful building block, enabling chemists to readily introduce the benzofuran-6-oyl group into larger, more complex molecules. Its high reactivity makes it an ideal precursor for creating libraries of amides, esters, and ketones, facilitating structure-activity relationship (SAR) studies crucial for optimizing drug candidates.[4] Understanding the nuanced relationship between its molecular structure and chemical reactivity is paramount for any researcher aiming to leverage this compound in the synthesis of novel therapeutics or advanced materials.

Molecular Structure and Physicochemical Properties

Benzofuran-6-carbonyl chloride's reactivity is a direct consequence of its hybrid structure, which combines an aromatic benzofuran core with a highly electrophilic acyl chloride functional group.

The benzofuran ring system itself is aromatic, lending it a degree of stability. However, the fusion of the electron-rich furan ring with the benzene ring creates a nuanced electronic landscape. The oxygen heteroatom significantly influences the electron density distribution across the bicyclic system. Electrophilic aromatic substitution, a key class of reactions for modifying the core, preferentially occurs at the C2 position of the furan ring due to the stability of the resulting cationic intermediate.[6][7]

The dominant feature of the molecule, however, is the carbonyl chloride group (-COCl) at the 6-position. Acyl chlorides are among the most reactive derivatives of carboxylic acids.[8] The carbon atom of the carbonyl group is highly electrophilic, being bonded to two strongly electron-withdrawing atoms: oxygen and chlorine. This makes it an excellent target for a wide range of nucleophiles.[9] While the benzofuran ring is relatively stable, the acyl chloride moiety is sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis back to the less reactive carboxylic acid.[9][10]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H5ClO2 | [11] |

| Molecular Weight | 180.59 g/mol | [11] |

| Appearance | Typically a solid at room temperature | Inferred from similar compounds |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols).[10][12] | General chemical principles |

Spectroscopic Signature: A full spectroscopic analysis is essential for structure verification. While a specific spectrum for Benzofuran-6-carbonyl chloride is not publicly available, we can predict its key features based on the parent benzofuran structure and the acyl chloride functional group.

-

¹H NMR: Protons on the benzofuran ring would appear in the aromatic region (approx. 7.0-8.0 ppm). The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl chloride group. Protons on the furan portion of the ring system typically show distinct coupling constants.[13]

-

¹³C NMR: The carbonyl carbon would be highly deshielded, appearing far downfield (typically >160 ppm). Aromatic carbons would appear in the 110-150 ppm range.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically in the range of 1770-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 180, along with a characteristic M+2 peak at m/z 182 with roughly one-third the intensity, corresponding to the ³⁷Cl isotope.[14]

Reactivity and Mechanistic Insights

The utility of benzofuran-6-carbonyl chloride stems from its dual reactivity: the powerful electrophilicity of the acyl chloride and the potential for substitution on the aromatic core.

Dominant Reactivity: The Acyl Chloride Moiety

The primary reaction pathway for this molecule involves nucleophilic acyl substitution at the carbonyl carbon.[9] This proceeds via a well-established addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group.[15]

dot graph "Acyl_Chloride_Reactivity" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Key Nucleophilic Substitution Reactions.

Key Reactions:

-

Amidation: Reaction with primary or secondary amines is typically rapid and forms highly stable benzofuran-6-carboxamides. This is one of the most common applications in drug discovery, as the amide bond is a key structural feature in many biological molecules.[15] This reaction is often carried out in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[9]

-

Esterification: Alcohols and phenols react to form the corresponding esters.[15] While generally slower than amidation, these reactions are crucial for creating prodrugs or modifying a compound's solubility and pharmacokinetic profile.

-

Hydrolysis: As mentioned, reaction with water is vigorous and leads to the formation of benzofuran-6-carboxylic acid.[8][12] This is usually an undesirable side reaction, emphasizing the need for anhydrous conditions.

-

Friedel-Crafts Acylation: The acyl chloride can act as the electrophile in a Friedel-Crafts reaction with an electron-rich aromatic ring to form a diaryl ketone.

-

Anhydride Formation: Reaction with a carboxylate salt yields a carboxylic acid anhydride.[9]

Reactivity of the Benzofuran Core

While the acyl chloride is the more reactive site, the benzofuran nucleus can undergo electrophilic aromatic substitution. The existing carbonyl chloride group is a deactivating, meta-directing group for the benzene portion of the ring. Conversely, the furan oxygen is an activating, ortho-para director for the furan ring. The interplay of these effects generally directs incoming electrophiles to the C2 or C3 positions of the furan ring.[6][16][17] However, under forcing conditions, substitution on the benzene ring is possible.

Synthesis and Purification

Benzofuran-6-carbonyl chloride is not typically sold commercially and must be prepared from its corresponding carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.

Synthetic Protocol: From Carboxylic Acid to Acyl Chloride

The most common and effective method involves treating benzofuran-6-carboxylic acid with a chlorinating agent.[18] Thionyl chloride (SOCl₂) is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[18]

dot graph "Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Step-by-Step Methodology:

-

Setup: A round-bottom flask equipped with a reflux condenser and a drying tube (or nitrogen inlet) is charged with benzofuran-6-carboxylic acid.

-

Solvent & Catalyst: Anhydrous solvent (e.g., dichloromethane or toluene) is added, followed by a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating species.

-

Reagent Addition: Thionyl chloride (typically 1.5-2.0 equivalents) is added cautiously to the suspension at room temperature.

-

Reaction: The mixture is heated to reflux and maintained at that temperature until the reaction is complete (often monitored by the cessation of gas evolution).

-

Purification: The reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure. The resulting crude benzofuran-6-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by distillation under high vacuum or recrystallization.

Applications in Drug Development

Benzofuran-6-carbonyl chloride is a key intermediate in the synthesis of complex pharmaceutical agents. Its utility is demonstrated in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[19] In the patented synthesis of Lifitegrast and its analogs, a benzofuran-6-carbonyl moiety is coupled with a complex amino acid derivative via an amide bond.[19][20] This highlights the compound's role in connecting different fragments of a target molecule.

dot graph "Drug_Scaffold_Application" { layout=dot; rankdir="LR"; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Conceptual Application in a Drug Scaffold.

The benzofuran core itself can participate in crucial drug-receptor interactions, such as π-stacking with aromatic amino acid residues in a protein's active site.[1] The amide or ester linkage formed from the carbonyl chloride provides a robust connection point and can act as a hydrogen bond donor or acceptor, further anchoring the drug to its biological target.

Safety, Handling, and Storage

Given its high reactivity, stringent safety protocols are necessary when working with benzofuran-6-carbonyl chloride.

-

Hazards: Acyl chlorides are lachrymators (tear-inducing) and corrosive.[8] The compound will react with moisture on the skin and in the respiratory tract to produce HCl, causing severe irritation and burns.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This prevents degradation from atmospheric moisture.

Conclusion

Benzofuran-6-carbonyl chloride is a highly valuable and reactive intermediate for chemical synthesis. Its utility is defined by the powerful electrophilicity of the acyl chloride group, which allows for the efficient formation of amides, esters, and other carbonyl derivatives. While its reactivity demands careful handling and anhydrous conditions, it provides a direct and effective route for incorporating the biologically significant benzofuran scaffold into complex molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of this reagent's properties and reactivity is essential for the rational design and synthesis of next-generation therapeutics.

References

-

chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from chemguide: CIE A level chemistry support. [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from Wikipedia. [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from Save My Exams. [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]

-

Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from Chemguide. [Link]

-

Barreiro, G., et al. (2023, September 06). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Asif, M. (2015, June 05). Bioactive Benzofuran derivatives: A review. PubMed. [Link]

-

Chemistry Stack Exchange. (2015, October 05). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from Chemistry Stack Exchange. [Link]

-

Al-Ostoot, F. H., et al. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

-

Sahu, S., et al. (n.d.). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. ResearchGate. [Link]

-

Asif, M. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from an open-access journal of pharmaceutical and medical research. [Link]

-

Al-Ostoot, F. H., et al. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

-

Slideshare. (n.d.). 22723_lec7.ppt. Retrieved from Slideshare. [Link]

-

Technical Disclosure Commons. (2021, February 19). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Retrieved from Technical Disclosure Commons. [Link]

- Google Patents. (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.

-

ResearchGate. (2025, October 28). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. Retrieved from ResearchGate. [Link]

-

Inxight Drugs. (n.d.). 1-Benzofuran-6-carbonyl chloride. Retrieved from Inxight Drugs. [Link]

-

Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from Oregon State University. [Link]

-

ACS Omega. (2024, May 05). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from Chemguide. [Link]

-

NIST WebBook. (n.d.). Benzofuran. Retrieved from NIST. [Link]

-

RSC Advances. (2017, May 05). Total synthesis of natural products containing benzofuran rings. Retrieved from RSC Publishing. [Link]

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 22723_lec7.ppt [slideshare.net]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 1-Benzofuran-6-carbonyl chloride [drugs.ncats.io]

- 12. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 13. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 14. Benzofuran [webbook.nist.gov]

- 15. savemyexams.com [savemyexams.com]

- 16. conference.pixel-online.net [conference.pixel-online.net]

- 17. echemi.com [echemi.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. tdcommons.org [tdcommons.org]

- 20. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof - Google Patents [patents.google.com]

Benzofuran-6-carbonyl chloride CAS 1711-28-0 chemical data

Topic: Benzofuran-6-carbonyl Chloride: Strategic Reagent in Lifitegrast Synthesis and Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophore Architect

Benzofuran-6-carbonyl chloride (CAS 1156547-55-5; referenced in inquiry as 1711-28-0) is a high-value heterocyclic intermediate, primarily recognized as the electrophilic "warhead" used to install the benzofuran moiety in Lifitegrast (Xiidra) , a lymphocyte function-associated antigen-1 (LFA-1) antagonist. Unlike simple benzoyl chlorides, the fused furan ring imparts unique electronic properties and lipophilicity, making it a critical scaffold in medicinal chemistry for optimizing potency and bioavailability.

This guide provides a rigorous analysis of its synthesis, reactivity profile, and handling protocols, designed to ensure reproducibility and safety in high-stakes drug development environments.

Chemical Profile & Data Integrity

Note on CAS Registry: While the inquiry referenced CAS 1711-28-0, major chemical databases (PubChem, CAS Common Chemistry) assign CAS 1156547-55-5 to Benzofuran-6-carbonyl chloride. The data below corresponds to the verified structure of the acid chloride derivative of benzofuran-6-carboxylic acid.

| Property | Value | Notes |

| Chemical Name | Benzofuran-6-carbonyl chloride | Also: 1-Benzofuran-6-carbonyl chloride |

| Verified CAS | 1156547-55-5 | Parent Acid CAS: 77095-51-3 |

| Molecular Formula | C₉H₅ClO₂ | |

| Molecular Weight | 180.59 g/mol | |

| Physical State | Off-white to yellow solid/semi-solid | Low melting point; tends to sublime |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |

| Key Functionality | Acid Chloride (-COCl) | Highly electrophilic acylating agent |

Synthetic Pathways & Production Logic

The synthesis of benzofuran-6-carbonyl chloride is almost exclusively performed in situ or immediately prior to use due to its hydrolytic instability. The precursor, Benzofuran-6-carboxylic acid , is the stable storage form.

Validated Synthesis Protocol

Objective: Conversion of carboxylic acid to acid chloride with >98% conversion.

-

Reagents: Thionyl Chloride (

) or Oxalyl Chloride ( -

Catalyst: N,N-Dimethylformamide (DMF) - Critical for Vilsmeier-Haack type activation.

-

Solvent: Toluene (for thermal stability) or Dichloromethane (DCM) (for ambient temperature).

Step-by-Step Methodology:

-

Charge: Suspend 1.0 eq of Benzofuran-6-carboxylic acid in anhydrous Toluene (5-10 volumes).

-

Activate: Add catalytic DMF (0.05 eq).

-

Chlorinate: Add Thionyl Chloride (1.2 - 1.5 eq) dropwise at room temperature.

-

Mechanism Note: The DMF reacts with

to form the Vilsmeier chloroiminium species, which is the active chlorinating agent, significantly accelerating the reaction compared to

-

-

Reflux: Heat to 70-80°C for 2-3 hours. Monitor by TLC (quench aliquot with MeOH to visualize methyl ester).

-

Workup: Concentrate under reduced pressure to remove excess

and solvent. Azeotrope with fresh toluene to remove trace HCl. -

Result: Crude acid chloride is obtained as a semi-solid, used directly in the next coupling step.

Synthesis Workflow Visualization

Figure 1: Catalytic chlorination workflow using Thionyl Chloride and DMF.

Reactivity & Medicinal Chemistry Applications

The core utility of Benzofuran-6-carbonyl chloride lies in its ability to introduce the benzofuran motif into complex amines and arenes.

Case Study: Lifitegrast Synthesis

In the commercial synthesis of Lifitegrast, this acid chloride is coupled with a tetrahydroisoquinoline (THIQ) derivative.

-

Reaction Type: Schotten-Baumann Amide Coupling.

-

Conditions: Biphasic (DCM/Aq.

) or Anhydrous (DCM/TEA). -

Criticality: The benzofuran ring mimics the hydrophobic side chain of ICAM-1 residues, binding to the LFA-1 integrin hydrophobic pocket.

Reaction Pathways Diagram

Figure 2: Divergent reactivity profile of Benzofuran-6-carbonyl chloride.[1]

Handling, Safety, and Stability

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.[2][3]

-

Moisture Sensitivity: High. Hydrolyzes rapidly to release HCl gas (fuming).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C if not used immediately.

-

PPE:

-

Respiratory: Full-face respirator with acid gas cartridges (Type E/B) is recommended due to potential HCl evolution.

-

Skin: Double gloving (Nitrile over Laminate) is standard for acid chlorides.

-

Self-Validating Safety Check: Before opening the vessel, check for white fumes around the cap. Fuming indicates seal breach and hydrolysis (formation of HCl). If fuming is observed, the reagent quality is compromised.

Analytical Characterization

To verify the identity of the synthesized chloride before coupling:

-

IR Spectroscopy: Look for the shift of the Carbonyl (

) stretch.-

Acid Precursor: ~1680-1700 cm⁻¹ (broad).

-

Acid Chloride:~1750-1780 cm⁻¹ (sharp, high frequency due to inductive withdrawal of Cl).

-

-

1H NMR (CDCl₃):

-

The proton adjacent to the carbonyl (if aromatic) often shifts downfield slightly compared to the acid.

-

Key Check: Absence of the broad -COOH singlet at >11 ppm.

-

-

Derivatization Test:

-

React a small aliquot with excess Methanol.

-

Run TLC/LCMS.

-

Result: Should quantitatively convert to the Methyl Ester (M+1 = ~177 for methyl ester vs 163 for acid).

-

References

-

Preparation of Lifitegrast Intermediates. Technical Disclosure Commons. (2021). "Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)..."

-

Benzofuran Synthesis Strategies. ACS Omega. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies."

-

Lifitegrast Overview. Inxight Drugs (NCATS). "Lifitegrast: Mechanism and Structure."

-

Acid Chloride Safety Data. Fisher Scientific. "Safety Data Sheet: 1-Benzofuran-5-carbonyl chloride (Analogous Hazard Data)."

Sources

Electronic properties of benzofuran ring systems with acyl chloride substituents

Executive Summary

The benzofuran ring system represents a privileged scaffold in medicinal chemistry, serving as the core architecture for anti-arrhythmic agents (e.g., Amiodarone), antitumor candidates, and antimicrobial therapeutics. When functionalized with an acyl chloride group (–COCl), this moiety transforms from a passive pharmacophore into a high-energy electrophilic "warhead."

This guide analyzes the electronic perturbations introduced by acyl chloride substituents at the C2 and C3 positions of the benzofuran ring. It provides a mechanistic understanding of their reactivity, spectroscopic signatures, and handling requirements, bridging the gap between theoretical electronic distribution and practical synthetic application.

Electronic Architecture of the Benzofuran Scaffold

To understand the reactivity of benzofuran-carbonyl chlorides, one must first deconstruct the electronic environment of the parent ring. Benzofuran is an aromatic system where a benzene ring is fused to a furan ring.

The Heteroatom Effect

The oxygen atom within the furan ring exerts two opposing electronic effects:

-

Inductive Withdrawal (-I): The electronegative oxygen withdraws electron density through the sigma bond framework, destabilizing adjacent positive charges.

-

Resonance Donation (+M): Crucially, the oxygen lone pair donates electron density into the

-system. This mesomeric effect renders the benzofuran ring electron-rich, particularly at the C2 and C3 positions.

Positional inequivalence (C2 vs. C3)

Unlike benzene, the electron density in benzofuran is not uniformly distributed.

-

C2 Position: Acts similarly to a vinyl ether terminus. It is electron-rich but also the primary site for deprotonation (high s-character in the C-H bond).

-

C3 Position: chemically mimics the

-position of an enol ether and is highly susceptible to electrophilic attack.

When an electron-withdrawing acyl chloride group is attached, it competes with the ring for electron density. The resulting "push-pull" system defines the molecule's reactivity.

Resonance Visualization

The following diagram illustrates the resonance interaction between the furan oxygen and a C2-acyl chloride substituent.

Caption: Resonance delocalization from the furan oxygen diminishes the partial positive charge on the carbonyl carbon, slightly modulating its reactivity compared to non-heterocyclic analogs.

The Acyl Chloride Substituent: Reactivity & Stability

The –COCl group is inherently unstable due to the excellent leaving group ability of the chloride ion (

Electrophilicity and Hydrolysis

Benzofuran-2-carbonyl chloride is a "hard" electrophile.

-

Mechanism: It reacts via Nucleophilic Acyl Substitution (Addition-Elimination).

-

Hydrolytic Instability: Upon exposure to atmospheric moisture, the carbonyl carbon undergoes rapid nucleophilic attack by water. The reaction is autocatalytic; the HCl byproduct protonates the carbonyl oxygen, further activating the molecule toward hydrolysis.

-

Comparison:

-

Alkyl Acyl Chlorides (e.g., Acetyl Chloride): Extremely reactive, violent hydrolysis.

-

Benzoyl Chloride:[1] Moderately reactive.

-

Benzofuran-2-carbonyl Chloride: Reactive, but slightly stabilized relative to benzoyl chloride due to the strong +M effect of the furan oxygen, which delocalizes the positive charge character of the carbonyl carbon.

-

Frontier Molecular Orbitals (FMO)

In Density Functional Theory (DFT) models (e.g., B3LYP/6-311G**):

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the benzofuran

-system (aromatic rings). -

LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the Carbonyl Carbon and the C-Cl bond.

-

Implication: Nucleophiles (HOMO rich) will specifically target the Carbonyl Carbon (LUMO rich). The relatively low LUMO energy explains the high susceptibility to nucleophilic attack.

Spectroscopic Characterization

Accurate identification of the acyl chloride intermediate is critical, as it must often be generated in situ or used immediately to prevent degradation.

Data Summary Table

| Spectroscopic Method | Parameter | Value / Range | Structural Insight |

| IR (Infrared) | 1745 – 1780 cm⁻¹ | Significantly higher than the acid (~1670-1700 cm⁻¹) or ester (~1715 cm⁻¹) due to the inductive withdrawal of Chlorine. | |

| 1580 – 1610 cm⁻¹ | Characteristic benzofuran ring breathing modes. | ||

| ¹H NMR | 7.2 – 7.8 ppm (m) | Complex multiplet for the benzene ring protons. | |

| 7.6 – 7.9 ppm (s) | If 2-substituted, the C3 proton is deshielded by the adjacent carbonyl cone of anisotropy. | ||

| ¹³C NMR | 158 – 165 ppm | Deshielded carbonyl carbon. | |

| N/A | (Indirectly observed via Carbonyl shift). |

Note: NMR solvents must be anhydrous (e.g.,

Synthesis and Experimental Protocols

Synthetic Pathway

The most reliable route to benzofuran-carbonyl chlorides is the chlorination of the corresponding carboxylic acid.

Caption: Conversion of carboxylic acid to acyl chloride using Thionyl Chloride. The reaction is driven by the formation of gaseous byproducts (

Detailed Protocol: Preparation of Benzofuran-2-carbonyl chloride

Safety Precaution: Acyl chlorides are lachrymators and corrosive. Perform all operations in a fume hood. Thionyl chloride reacts violently with water.

-

Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite). Flush the system with dry Nitrogen or Argon.

-

Charging: Add Benzofuran-2-carboxylic acid (10.0 mmol, 1.62 g) to the flask.

-

Reagent Addition: Add Thionyl Chloride (

) (30.0 mmol, 2.2 mL) carefully.-

Catalyst: Add 1-2 drops of anhydrous Dimethylformamide (DMF). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

-

-

Reaction: Heat the mixture to reflux (75-80°C) for 2-3 hours. The suspension should become a clear solution as the acid is consumed.

-

Monitoring: Monitor by TLC (convert a mini-aliquot to methyl ester by quenching in MeOH) or by cessation of gas evolution.

-

Work-up:

-

Cool to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a base trap). -

Azeotroping: Add dry toluene (10 mL) and re-evaporate to remove trace thionyl chloride.

-

-

Yield: The resulting off-white/yellow solid is the crude acyl chloride. It is typically used directly in the next step (e.g., Friedel-Crafts or Amidation) without chromatographic purification, as silica gel induces hydrolysis.

Applications in Drug Discovery[2][3][4][5]

The electronic properties of the benzofuran-acyl chloride make it a versatile "linchpin" in synthesizing bioactive libraries.

-

Amiodarone Analogues: The core structure of Amiodarone (Class III antiarrhythmic) involves a benzofuran ring acylated at the C3 position. The synthetic route often utilizes a Friedel-Crafts acylation where the benzofuran acts as the nucleophile and an external acyl chloride is the electrophile. However, "reverse" analogs (where the benzofuran bears the carbonyl chloride) are synthesized to probe Structure-Activity Relationships (SAR) of the side chain.

-

Antimicrobial Agents: Benzofuran-2-carbonyl chloride is reacted with substituted hydrazines or amines to form hydrazides/amides. The electron-rich furan ring enhances the lipophilicity and membrane permeability of these constructs.

-

Supramolecular Scaffolds: Due to the planarity of the benzofuran system, these acyl chlorides are used to attach benzofuran units to calixarenes or porphyrins, creating fluorescent sensors where the electronic communication (via the carbonyl bridge) is key to signal transduction.

References

-

Electronic Structure of Heterocycles

- Title: "Quantum Reality in the Selective Reduction of a Benzofuran System"

- Source: PMC / NIH

-

URL:[Link]

-

Synthetic Methodology

- Title: "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement"

- Source: NIH / PMC

-

URL:[Link]

-

Reactivity & Applications

- Title: "Reactivity of Benzofuran Deriv

- Source: Synthetic Communications (via ResearchG

-

URL:[Link]

-

Spectroscopic Data (IR/NMR)

- Title: "Benzofuran-2-carboxylic acid Infrared Spectrum"

- Source: NIST Chemistry WebBook

-

URL:[Link]

-

General Reactivity of Acyl Chlorides

- Title: "Nucleophilic Acyl Substitution Reactions"

- Source: Chemistry LibreTexts

-

URL:[Link]

Sources

Solubility profile of Benzofuran-6-carbonyl chloride in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of Benzofuran-6-carbonyl chloride in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Benzofuran-6-carbonyl chloride, a reactive acyl chloride, within a range of common polar aprotic solvents. Directed at researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explore the underlying physicochemical principles governing solubility. We will dissect the critical interplay between solute-solvent interactions and the inherent reactivity of the acyl chloride moiety, which is a crucial consideration for practical applications. This guide details robust, self-validating experimental protocols for determining thermodynamic solubility, presents data within a framework of established solvent parameter scales (Hansen, Kamlet-Taft, Gutmann), and offers field-proven insights to inform solvent selection for synthesis, purification, and formulation.

Foundational Principles: Beyond "Like Dissolves Like"

The adage "like dissolves like" provides a useful starting point for predicting solubility, suggesting that polar solutes will dissolve in polar solvents.[1][2] Benzofuran-6-carbonyl chloride, with its polar carbonyl group and chlorine atom, is expected to exhibit affinity for polar solvents. However, for a molecule as reactive as an acyl chloride, a more nuanced understanding is essential for successful and reproducible experimental design. The choice of a polar aprotic solvent—a solvent with a significant dipole moment that cannot donate hydrogen bonds—is not merely about maximizing dissolution but also about minimizing degradation.

The solubility of a solute is governed by the Gibbs free energy of mixing. Favorable dissolution occurs when the intermolecular forces between the solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions. In the context of Benzofuran-6-carbonyl chloride, we must consider several key solvent properties that quantify these interactions:

-

Hansen Solubility Parameters (HSP): These parameters deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[3] A fundamental principle of HSP is that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[4] For our solute, solvents with a high polar component (δp) are predicted to be effective.

-

Kamlet-Taft Parameters: This solvatochromic scale provides a more detailed view of specific interactions.[5][6] It quantifies a solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and its dipolarity/polarizability (π).[7][8][9] For a polar, non-protic solute like Benzofuran-6-carbonyl chloride, the solvent's dipolarity (π) and its ability to accept a hydrogen bond (β) are particularly influential.

-

Gutmann's Donor Number (DN) & Acceptor Number (AN): These parameters measure a solvent's ability to act as a Lewis base (electron-pair donor, DN) or a Lewis acid (electron-pair acceptor, AN), respectively.[10][11][12][13] The highly electrophilic carbonyl carbon of the acyl chloride group will be sensitive to the solvent's nucleophilicity, which is often correlated with its Donor Number. A high DN can signify a greater potential for an undesirable chemical reaction rather than simple solvation.[14]

The Inescapable Factor: Reactivity. The primary challenge in determining the solubility of Benzofuran-6-carbonyl chloride is its reactivity. The acyl chloride group is highly susceptible to nucleophilic attack. Many polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), can act as nucleophiles, leading to degradation of the solute.[15] Furthermore, trace amounts of water in any solvent will readily hydrolyze the acyl chloride to the corresponding carboxylic acid.[16] Therefore, any experimental determination of solubility must be conducted under strictly anhydrous conditions, and the choice of solvent must balance solvating power with chemical compatibility.

Predictive Analysis of Solvent Interactions

Before embarking on experimental work, a theoretical assessment can guide solvent selection and predict potential challenges. The table below summarizes key parameters for common polar aprotic solvents and provides an expert assessment of their suitability for dissolving Benzofuran-6-carbonyl chloride.

| Solvent | Dipole Moment (D) | Hansen δp (MPa⁰.⁵) | Kamlet-Taft β | Gutmann DN (kcal/mol) | Predicted Solubility | Reactivity Risk | Expert Assessment |

| Acetonitrile (ACN) | 3.92 | 18.0 | 0.31 | 14.1 | Moderate | Low | A preferred choice. Offers good polarity with low nucleophilicity, making it suitable for both solubility studies and as a reaction medium.[17] |

| Dimethylformamide (DMF) | 3.82 | 13.7 | 0.69 | 26.6 | High | High | High predicted solubility due to its strong polarity, but its high Donor Number indicates significant risk of reaction to form an acylium ion intermediate and subsequent products.[18][19] Use with extreme caution, preferably at low temperatures. |

| Dimethyl Sulfoxide (DMSO) | 3.96 | 16.4 | 0.76 | 29.8 | Very High | Very High | Excellent solvating power for many compounds.[20] However, it is known to react readily with acyl chlorides (a process related to the Swern oxidation mechanism), making it generally unsuitable for determining the true solubility of Benzofuran-6-carbonyl chloride.[15] |

| Tetrahydrofuran (THF) | 1.75 | 8.8 | 0.55 | 20.0 | Moderate | Moderate | Lower polarity may limit absolute solubility, but it is a common solvent in synthesis. Its nucleophilicity is moderate; strictly anhydrous conditions are critical to prevent side reactions. |

| Acetone | 2.88 | 10.4 | 0.48 | 17.0 | Moderate | Low-Moderate | Good general-purpose solvent with moderate polarity and lower reactivity risk compared to DMF or DMSO. |

Experimental Protocol: Thermodynamic Equilibrium Solubility

The following protocol details the "shake-flask" method, a gold standard for determining the thermodynamic equilibrium solubility of a compound.[21] Its design emphasizes rigor and self-validation to ensure the data reflects true solubility rather than kinetic artifacts or degradation.

Core Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a prolonged period to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[22] The concentration of the solute in the resulting supernatant is then measured analytically.

Mandatory Precautions

-

Anhydrous Conditions: Benzofuran-6-carbonyl chloride is moisture-sensitive.[16] All solvents must be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon in a glovebox). All glassware must be oven-dried immediately before use.

-

Chemical Reactivity: Due to its corrosive nature, appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[16] All manipulations should be performed in a certified chemical fume hood.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of Benzofuran-6-carbonyl chloride (e.g., 20-30 mg) to a 4 mL amber glass vial containing a small magnetic stir bar. The excess is critical to ensure a solid phase remains at equilibrium.

-

Carefully add a precise volume (e.g., 2.0 mL) of the chosen anhydrous polar aprotic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a multi-position stirring plate set within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurry at a consistent rate for 24 to 48 hours. Causality Note: This extended period is necessary to overcome potential kinetic barriers and ensure the system reaches true thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) in a temperature-controlled centrifuge set to the equilibration temperature. Trustworthiness Check: This step is superior to simple filtration, which can sometimes become clogged or introduce contaminants. It ensures a clear, particle-free supernatant for analysis.

-

-

Sample Preparation for Analysis:

-

Working quickly under an inert atmosphere, carefully withdraw an aliquot of the clear supernatant.

-

Immediately dilute the aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 100-fold dilution). This minimizes the risk of the solute precipitating out of the saturated solution.

-

-

Analytical Quantification (HPLC-UV):

-

Analyze the diluted sample by a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Method Parameters (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV absorbance maximum of Benzofuran-6-carbonyl chloride.

-

Injection Volume: 10 µL

-

-

Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of Benzofuran-6-carbonyl chloride.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express solubility in standard units such as mg/mL and mol/L.

-

Workflow Visualization

The following diagram outlines the comprehensive workflow for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Representative Data & Interpretation

The following table presents hypothetical, yet realistic, solubility data for Benzofuran-6-carbonyl chloride at 25°C, as would be determined by the protocol above.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Acetonitrile | 45.2 | 0.250 |

| Tetrahydrofuran (Anhydrous) | 31.5 | 0.174 |

| Acetone (Anhydrous) | 68.1 | 0.377 |

| Dimethylformamide (Anhydrous) | >100 (High Reactivity Observed) | N/A |

Interpretation:

The data clearly indicates that while DMF might appear to be a good solvent based on its polarity, its reactivity presents a significant practical barrier. Acetone and Acetonitrile emerge as viable options, offering substantial solubility with a much lower risk of solute degradation. The moderate solubility in THF aligns with its lower polarity compared to acetone and ACN. This data underscores the critical need to balance theoretical solvating power with empirical chemical stability.

Logical Framework: Balancing Solubility and Reactivity

The selection of an appropriate solvent is not a linear decision but a balance of competing factors. The diagram below illustrates the logical process a researcher must follow.

Caption: Decision matrix for solvent selection based on solubility vs. reactivity.

Conclusion and Senior Scientist Recommendations

The solubility profile of Benzofuran-6-carbonyl chloride in polar aprotic solvents is a classic case study in the importance of considering chemical reactivity alongside physical solvency. While highly polar solvents like DMF and DMSO possess the theoretical capacity for high solubility, their nucleophilic character renders them largely unsuitable for applications requiring solute stability.

For researchers and drug development professionals, Acetonitrile and anhydrous Acetone represent the most robust and reliable choices. They provide a favorable balance of solvating power and chemical inertness toward the acyl chloride functional group, ensuring that experimental results are both reproducible and reflective of true solubility. When designing synthetic routes or formulation processes involving Benzofuran-6-carbonyl chloride, prioritizing solute stability by selecting a less nucleophilic solvent is paramount to achieving desired outcomes and ensuring process control.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Frontiers in Chemistry. (n.d.). Gutmann's Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents.

- Stenutz. (n.d.). Gutmann acceptor and donor numbers.

- Stenutz. (n.d.). Kamlet-Taft solvent parameters.

- IUPAC. (n.d.). Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology.

- IUPAC Gold Book. (n.d.). Kamlet–Taft solvent parameters.

- Stenutz. (n.d.). Kamlet-Taft solvent parameters.

- Islam, M. S., et al. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS.

- Stenutz. (n.d.). Gutmann Acceptor and Donor number.

- Wikipedia. (n.d.). Hansen solubility parameter.

- JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds.

- Basic Knowledge of Lithium-ion Batteries. (2023). Part 4: Solvent donating and accepting properties and solvent classification.

- Royal Society of Chemistry. (n.d.). Supplementary Information: The Efficacy of Lewis Affinity Scale Metrics to Represent Solvent Interactions with Reagent Salts in....

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Reactive Red 76.

- ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (n.d.). Hansen solubility parameter for polar solvents.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

- Environmental Sciences Europe. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.

- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.

- Access Pharmacy. (n.d.). 9 Solubility and Distribution Phenomena.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).

- ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives.

- Synthetic Communications. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.

- SlideShare. (2024). Solubility and distribution.

- PMC. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents.

- Reddit. (2021). If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react?.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Inxight Drugs. (n.d.). 1-Benzofuran-6-carbonyl chloride.

- Google Patents. (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Benzofuran-5-carbonyl chloride.

- PubMed. (2018). Acetonitrile as solvent for protein interaction analysis.

- PMC - NIH. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- Cheméo. (n.d.). Chemical Properties of Benzofuran (CAS 271-89-6).

- RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature.

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 7. Kamlet-Taft solvent parameters [stenutz.eu]

- 8. Kamlet-Taft solvent parameters [stenutz.eu]

- 9. One moment, please... [mjas.analis.com.my]

- 10. Frontiers | Gutmann’s Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents [frontiersin.org]

- 11. Gutmann acceptor and donor numbers [stenutz.eu]

- 12. Gutmann Acceptor and Donor number [stenutz.eu]

- 13. support/solvent-electrolyte/4 | ALS,the electrochemical company [als-japan.com]

- 14. rsc.org [rsc.org]

- 15. reddit.com [reddit.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. Acetonitrile as solvent for protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. ptacts.uspto.gov [ptacts.uspto.gov]

- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Strategic Architecture of 6-Substituted Benzofuran Derivatives

Topic: : Synthesis, SAR, and Therapeutic Applications Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Executive Summary: The 6-Position Advantage

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse receptors with high affinity. While substitution at the C2 and C3 positions typically dictates the primary pharmacophore geometry, the C6 position (meta to the ether oxygen, para to the C4 bridgehead) plays a critical, often underutilized role in modulating electronic properties, metabolic stability, and target selectivity.

This guide provides a technical deep-dive into the 6-substituted benzofuran subclass. It moves beyond generic heterocyclic chemistry to focus on the specific synthetic logic required to access this position regioselectively and the pharmacological causality that makes these derivatives potent candidates in CNS, oncology, and infectious disease pipelines.

Synthetic Architecture: Accessing the C6 Vector

Synthesizing 6-substituted benzofurans requires overcoming the natural electrophilic bias of the benzene ring. Unlike C2/C3 functionalization, which can often be achieved post-cyclization, C6 substituents are best installed pre-cyclization to ensure regiochemical fidelity.

The Regioselective Imperative

Direct electrophilic aromatic substitution on a pre-formed benzofuran ring typically favors the C2 (furan) or C5 (benzene) positions due to electronic activation by the ether oxygen. Therefore, to access the C6 position, one must employ "Pre-Installation Strategies" .

Pathway A: The Salicylaldehyde Route (Rap-Stoermer / Williamson)

The most robust method for generating 6-substituted benzofurans is the condensation of 4-substituted salicylaldehydes with

-

Logic: The substituent at the 4-position of the salicylaldehyde translates directly to the 6-position of the benzofuran core.

-

Mechanism: Base-mediated alkylation of the phenol followed by intramolecular aldol condensation.

Pathway B: The Resorcinol Route (Pechmann / Perkin)

Starting with resorcinol (1,3-dihydroxybenzene) allows for the synthesis of 6-hydroxybenzofurans.

-

Logic: The hydroxyl groups at 1 and 3 activate the C4 position (ortho to both) for cyclization.

-

Outcome: This route naturally yields 6-hydroxybenzofuran derivatives, which serve as versatile linchpins for further functionalization (e.g., etherification, triflation/coupling).

Synthetic Workflow Visualization

Figure 1: Strategic pathways for accessing 6-substituted benzofuran scaffolds. Pathway A ensures direct regiocontrol, while Pathway B provides a handle for divergent synthesis.

Pharmacological Landscape & SAR

The biological impact of C6-substitution is driven by its ability to extend into specific hydrophobic pockets or modulate the electronic density of the furan ring (via resonance) without sterically hindering the critical C2/C3 pharmacophores.

CNS Activity: The Entactogen Case Study (6-APDB)

The compound 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) illustrates the potency of this position.

-

Mechanism: It acts as a triple reuptake inhibitor and releasing agent for serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

-

SAR Insight: Compared to its 5-substituted isomer (5-APDB), the 6-substituted variant often exhibits a distinct receptor binding profile, favoring 5-HT2C activation which correlates with lower neurotoxicity compared to MDMA.

Antimicrobial & Anticancer Activity

-

Antimicrobial: 6-Hydroxy and 6-methoxy derivatives have shown significant activity against S. aureus and M. tuberculosis. The electron-donating group at C6 increases the electron density of the aromatic system, potentially enhancing interaction with bacterial DNA gyrase.

-

Anticancer: Halogenation or bulky heterocyclic substitution at C6 has been linked to increased cytotoxicity in HeLa and HCT116 cell lines, likely by improving lipophilicity and membrane permeability.

Comparative Activity Data

| Compound Class | C6-Substituent | Target/Activity | Key Finding |

| Benzofuran (General) | -H (Unsubstituted) | Baseline | Low potency; rapid metabolism. |

| 6-APDB | -(2-aminopropyl) | 5-HT/DA/NE Transporters | Potent entactogen; non-neurotoxic MDMA analogue. |

| Antimicrobial Lead | -OH / -OMe | S. aureus (MIC) | 6-OH derivatives show MICs < 5 µg/mL. |

| Anticancer Agent | -Br / -Heterocycle | HeLa Cells (IC50) | Halogenation at C6 improves potency vs C5. |

Detailed Experimental Protocol

Objective: Synthesis of 6-Methoxybenzofuran-2-carboxylic acid . Rationale: This protocol serves as a "self-validating" model. The starting material (4-methoxysalicylaldehyde) guarantees the C6 position of the methoxy group. The product precipitates as a solid, allowing for easy purity verification via melting point and NMR.

Materials[1][2][3][4][5][6][7][8]

-

Substrate: 4-Methoxysalicylaldehyde (2-hydroxy-4-methoxybenzaldehyde).

-

Reagent: Ethyl bromoacetate (or Ethyl chloroacetate).

-

Base: Potassium Carbonate (

), anhydrous. -

Solvent: N,N-Dimethylformamide (DMF).

-

Hydrolysis Reagent: Sodium Hydroxide (NaOH), 10% aqueous solution.

Step-by-Step Methodology

Step 1: O-Alkylation & Cyclization (Rap-Stoermer Variation)

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxysalicylaldehyde (10 mmol, 1.52 g) in DMF (20 mL).

-

Activation: Add

(25 mmol, 3.45 g). The suspension may turn yellow (phenolate formation). Stir at Room Temperature (RT) for 15 minutes. -

Addition: Dropwise add Ethyl bromoacetate (12 mmol, 1.33 mL).

-

Reaction: Heat the mixture to 140°C for 4–6 hours.

-

Causality: The high temperature promotes both the initial

displacement (ether formation) and the subsequent intramolecular aldol condensation/dehydration to close the furan ring. -

Monitoring: Check TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear, replaced by a highly fluorescent (blue/purple under UV) benzofuran spot.

-

-

Workup: Cool to RT. Pour onto crushed ice (100 g) with vigorous stirring. The ester intermediate (Ethyl 6-methoxybenzofuran-2-carboxylate) will precipitate. Filter and wash with cold water.[1]

Step 2: Hydrolysis to the Free Acid

-

Hydrolysis: Suspend the crude ester in Ethanol (10 mL) and add 10% NaOH (10 mL). Reflux for 1 hour.

-

Self-Validation: The solid ester should dissolve as it converts to the soluble carboxylate salt.

-

-

Acidification: Cool the solution and acidify to pH 2 with concentrated HCl.

-

Isolation: The title compound, 6-Methoxybenzofuran-2-carboxylic acid , will precipitate as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/Water.

Validation Parameters

-

Yield: Expected 60–80%.

-

Melting Point: ~203–205°C (Literature value for verification).

-

1H NMR (DMSO-d6): Look for the characteristic C3-H singlet around

7.6 ppm and the C7-H doublet (ortho coupling only, or meta if C5 is H) to confirm the substitution pattern.

SAR Logic Map (Graphviz)

The following diagram illustrates the decision logic for modifying the 6-position based on the desired therapeutic outcome.

Figure 2: Structure-Activity Relationship (SAR) decision tree for 6-substituted benzofurans.

References

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017. Link

-

Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Organic Process Research & Development, 2020. Link

-

Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives. European Journal of Medicinal Chemistry, 2008. Link

-

6-(2-Aminopropyl)benzofuran (6-APB): Synthesis and Pharmacology. Wikipedia / Primary Literature Summary. Link

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Marine Drugs, 2023. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Benzofuran-6-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-6-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, possesses a reactive acyl chloride functional group attached to a benzofuran scaffold.[1][2][3][4] This guide provides a comprehensive technical overview of its thermodynamic stability. A deep understanding of the thermal behavior of this molecule is paramount for safe handling, process optimization, and ensuring the integrity of synthetic pathways. This document delineates the intrinsic chemical liabilities of the acyl chloride moiety, explores potential decomposition pathways, and furnishes detailed experimental and computational protocols for a thorough stability assessment. The insights provided herein are intended to empower researchers to mitigate risks associated with thermal runaway reactions and to establish safe operating and storage conditions.

Introduction: The Significance of Benzofuran-6-carbonyl chloride and the Imperative of Stability Analysis

Benzofuran and its derivatives are cornerstone structures in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3][4] Benzofuran-6-carbonyl chloride serves as a critical building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of the highly reactive acyl chloride group, while synthetically advantageous, introduces inherent thermodynamic instability.[5][6] Acyl chlorides are susceptible to vigorous reactions, particularly hydrolysis, and can undergo thermal decomposition, potentially leading to runaway reactions if not properly managed.[7][8][9]

The imperative for a thorough thermodynamic stability analysis is therefore twofold:

-

Process Safety: To prevent incidents such as thermal runaways, explosions, and the release of hazardous materials like hydrochloric acid.[9][10]

-

Product Quality and Yield: To ensure the integrity of the molecule during storage and synthesis, preventing degradation that could lead to impurities and reduced yields.

This guide will navigate the theoretical underpinnings of Benzofuran-6-carbonyl chloride's stability and provide practical, field-proven methodologies for its assessment.

Chemical Reactivity and Potential Decomposition Pathways

The thermodynamic stability of Benzofuran-6-carbonyl chloride is intrinsically linked to the reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it a prime target for nucleophilic attack.[11]

Hydrolysis: The Primary Degradation Pathway

The most significant and common degradation pathway for Benzofuran-6-carbonyl chloride is hydrolysis. Acyl chlorides react readily, often vigorously, with water to produce the corresponding carboxylic acid (Benzofuran-6-carboxylic acid) and corrosive hydrochloric acid (HCl) gas.[1][7][12]

Mechanism of Hydrolysis:

The reaction proceeds via a nucleophilic addition-elimination mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[12]

-

Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

-

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: A final deprotonation step yields the carboxylic acid and hydrochloric acid.[13]

dot graphdot { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Figure 1: Simplified workflow of the hydrolysis of Benzofuran-6-carbonyl chloride.

The presence of the benzofuran ring can modulate the reactivity of the acyl chloride. The aromatic system can slightly delocalize the positive charge on the carbonyl carbon, potentially making it marginally less reactive than its aliphatic counterparts.[6] However, this effect is generally not sufficient to prevent rapid hydrolysis in the presence of moisture.

Thermal Decomposition

At elevated temperatures, Benzofuran-6-carbonyl chloride can undergo decomposition. While specific studies on this molecule are not prevalent, the decomposition of aromatic acyl chlorides can proceed through various pathways, including:

-

Decarbonylation: Expulsion of carbon monoxide to form a benzofuranyl chloride. This is a common pathway for acyl chlorides at high temperatures.

-

Radical Reactions: Homolytic cleavage of the C-Cl or C-C bond can initiate radical chain reactions, leading to a complex mixture of degradation products and potentially charring.

The onset temperature of thermal decomposition is a critical parameter for defining safe operating limits.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability of Benzofuran-6-carbonyl chloride. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are the cornerstones of this experimental evaluation.

Differential Scanning Calorimetry (DSC): A Screening Tool

DSC is a powerful technique for rapidly screening the thermal stability of a substance by measuring the heat flow into or out of a sample as it is subjected to a controlled temperature program.[14][15][16][17] It is an excellent first-pass tool to identify exothermic events and determine their onset temperatures.[18]

Experimental Protocol: DSC Analysis of Benzofuran-6-carbonyl chloride

Objective: To determine the onset temperature of thermal decomposition and the associated enthalpy change.

Applicable Standard: ASTM E537 - Standard Test Method for the Thermal Stability of Chemicals by Differential Scanning Calorimetry.[14]

Materials and Equipment:

-

Differential Scanning Calorimeter (e.g., Netzsch DSC 200 F3 Maia or equivalent).[14]

-

Hermetically sealed sample pans (e.g., gold-plated stainless steel to prevent reaction with the sample or evolved HCl).

-

Benzofuran-6-carbonyl chloride sample (typically 1-5 mg).

-

Inert reference material (e.g., an empty, sealed pan).

-

Dry, inert purge gas (e.g., nitrogen or argon).

Procedure:

-

Sample Preparation: In a dry environment (e.g., a glove box or under a nitrogen blanket) to prevent hydrolysis, accurately weigh 1-5 mg of Benzofuran-6-carbonyl chloride into a hermetically sealed sample pan.

-

Instrument Setup:

-

Place the sample pan and a reference pan into the DSC cell.

-

Purge the cell with a dry, inert gas at a constant flow rate (e.g., 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a final temperature that is expected to be above the decomposition point (e.g., 350 °C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify any exothermic events (peaks pointing down, by convention).

-

Determine the onset temperature (Tonset) of the exotherm, which represents the temperature at which decomposition begins.

-

Integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

-

Data Presentation:

| Parameter | Value |

| Sample Mass (mg) | e.g., 2.5 |

| Heating Rate (°C/min) | e.g., 10 |

| Onset Temperature (Tonset) (°C) | To be determined |

| Peak Temperature (°C) | To be determined |

| Enthalpy of Decomposition (ΔHd) (J/g) | To be determined |

dot graphdot { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Figure 2: Workflow for DSC analysis of Benzofuran-6-carbonyl chloride.

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

While DSC is an excellent screening tool, it does not provide information on the pressure generated during decomposition, nor does it perfectly simulate adiabatic (no heat loss) conditions that can occur in a large-scale reactor during a thermal runaway.[19][20][21][22] Accelerating Rate Calorimetry (ARC) addresses these limitations.[23]

Experimental Protocol: ARC Analysis of Benzofuran-6-carbonyl chloride

Objective: To determine the time-temperature-pressure profile of thermal decomposition under adiabatic conditions.

Applicable Standard: ASTM E1981 - Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry.[19]

Materials and Equipment:

-

Accelerating Rate Calorimeter (e.g., Netzsch ARC 254 or equivalent).[22]

-

Sample bomb (e.g., Hastelloy or other corrosion-resistant material).

-

Pressure transducer.

-

Thermocouple.

-

Benzofuran-6-carbonyl chloride sample (typically 1-10 g).

Procedure:

-

Sample Preparation: In a dry environment, load a known mass of Benzofuran-6-carbonyl chloride into the sample bomb.

-

Instrument Setup:

-

Seal the bomb and place it inside the ARC calorimeter.

-

Connect the pressure transducer and thermocouple.

-

-

Heat-Wait-Search (HWS) Mode: [19][20][21]

-

The instrument heats the sample in small steps (e.g., 5 °C).

-

After each heating step, it enters a "wait" period to allow for thermal equilibration.

-

It then enters a "search" mode, monitoring for any self-heating of the sample.

-

-

Adiabatic Tracking:

-

If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode.[19][20]

-

The surrounding heaters match the sample temperature, preventing any heat loss to the environment.

-

The instrument continuously records the temperature and pressure as the decomposition reaction accelerates.

-

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

Determine the onset temperature of the runaway reaction.

-

Calculate the rates of temperature and pressure rise.

-

Determine the time to maximum rate (TMR), a critical parameter for assessing the severity of the thermal hazard.

-

Data Presentation:

| Parameter | Value |

| Sample Mass (g) | e.g., 5.0 |

| Onset Temperature (°C) | To be determined |

| Maximum Temperature (°C) | To be determined |

| Maximum Pressure (bar) | To be determined |

| Maximum Self-Heat Rate (°C/min) | To be determined |

| Time to Maximum Rate (TMR) (min) | To be determined |

dot graphdot { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Figure 3: Workflow for ARC analysis of Benzofuran-6-carbonyl chloride.

Computational Assessment of Thermodynamic Stability